
sitravatinib first-in-human phase 1 study

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Sitravatinib

CAS No.: 1123837-84-2

Cat. No.: S543264

Get Quote

Study Design & Patient Enrollment

This was a multicenter, open-label clinical trial (NCT02219711) that consisted of two main parts [1]:

Phase 1 (Dose Escalation): The primary goal was to determine the Maximum Tolerated Dose (MTD)
and characterize the dose-limiting toxicities (DLTs). The starting dose was 10 mg once daily,

escalated using a modified toxicity probability interval (mTPI) method [1].
Phase 1b (Dose Expansion): This phase further evaluated the clinical activity of sitravatinib in

selected patient groups. It included cohorts based on:
Specific histologies: such as clear cell renal cell carcinoma (RCC) and castrate-resistant

prostate cancer (CRPC) with bone metastases [2].
Molecular alterations: a "basket" cohort for patients with solid tumors harboring specific

genetic alterations in genes like MET, AXL, RET, NTRK, and others [1] [3].

Patient Demographics & Prior Therapies

Patients enrolled were adults (≥18 years) with histologically confirmed advanced, unresectable, or metastatic

solid tumors for which standard treatment was no longer available [1]. They were required to have an ECOG

performance status of 0-2 [1] [3].

Patients in the molecularly selected Phase 1b basket cohort were heavily pre-treated, with a median
of 3 prior systemic regimens (range: 1-18) [3].
The most frequently represented molecular cohorts in the basket study were RET- (n=31), CBL-
(n=31), and MET-altered (n=17) tumors [3].
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Safety and Tolerability Profile

The safety data from the study identified the toxicity profile and established the dosing limits for

sitravatinib.

Dose-Limiting Toxicities (DLTs): DLTs were reported in 4 out of 28 evaluable patients in the Phase

1 part (three at 200 mg and one at 80 mg) [4] [1] [5].
Treatment-Related Adverse Events (TRAEs): TRAEs were very common, affecting 174 out of 193
patients (90.2%) across the study. Over half of the patients (53.4%) experienced a Grade 3 or higher
TRAE [4] [1]. The most frequent TRAEs leading to treatment discontinuation occurred in 26 patients

(13.5%) [4] [1].

The table below provides a detailed breakdown of the safety data.

Category Findings

Patients with any TRAE 174/193 (90.2%) [4] [1]

Patients with Grade ≥3 TRAE 103/193 (53.4%) [4] [1]

Most Common TRAEs (All Grades) Diarrhea, Fatigue, Hypertension, Nausea [4] [1]

TRAEs Leading to Discontinuation 26/193 (13.5%) [4] [1]

TRAEs Leading to Death 1/193 (0.5%) [4] [1]

Efficacy and Clinical Activity

Sitravatinib demonstrated modest but notable clinical activity across different patient groups. The objective

response rate (ORR) was the primary measure of efficacy.

Patient Cohort
Objective Response
Rate (ORR)

Other Efficacy Notes

Overall Phase 1b 11.8% [4] [1]
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Patient Cohort
Objective Response
Rate (ORR)

Other Efficacy Notes

Non-Small Cell Lung Cancer
(NSCLC)

13.2% [4] [1]

NSCLC with prior CPI experience 4.2% [4] [1]

RET-rearranged NSCLC 21.1% [3] Median PFS: 5.7 months; Median
OS: 24.2 months [3]

Clear cell RCC (anti-
angiogenesis refractory)

25.9% [2] Median PFS: 9.5 months; Median
OS: 30.0 months [2]

Castrate-Resistant Prostate
Cancer (CRPC)

0% (no objective
responses) [2]

Median PFS: 5.8 months; Median
OS: 10.1 months [2]

Pharmacokinetics (PK) Profile

The pharmacokinetic analysis revealed that sitravatinib has properties suitable for once-daily oral dosing [4]

[1]:

Half-life: The terminal elimination half-life ranged from 42.1 to 51.5 hours [4] [1].

Absorption and Exposure: Sitravatinib was steadily absorbed after oral administration, with
exposure generally increasing proportionally with dose [1].

Mechanism of Action and Targets

Sitravatinib is an orally available, spectrum-selective receptor tyrosine kinase (RTK) inhibitor. Its targets

are highly relevant to tumor growth and the tumor microenvironment [4] [6]. The diagram below illustrates

the key RTK families inhibited by sitravatinib and their primary roles in cancer.
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Sitravatinib
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Biochemically, sitravatinib is a potent inhibitor with half-maximal inhibitory concentration (IC50) values in

the low nanomolar range against its key targets [7] [1]:

AXL (IC50 = 1.5 nM) [7]
MERTK (IC50 = 2 nM) [7]

VEGFR2 (IC50 = 5 nM) [7]
KIT (IC50 = 6 nM) [7]

Conclusion for Research and Development

The first-in-human study of sitravatinib successfully achieved its primary objectives:

It established a manageable safety profile with a defined MTD and a recommended Phase 2 dose
of 120 mg daily [4] [1].

It demonstrated modest clinical activity in a difficult-to-treat population, with particularly
encouraging signals in certain molecularly defined subsets (like RET-rearranged NSCLC) and in clear

cell RCC refractory to prior anti-angiogenesis therapy [3] [2].
The broad-targeted mechanism of action of sitravatinib provides a strong rationale for its potential to

overcome resistance to first-line therapies, particularly those involving other TKIs or immune
checkpoint inhibitors [6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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